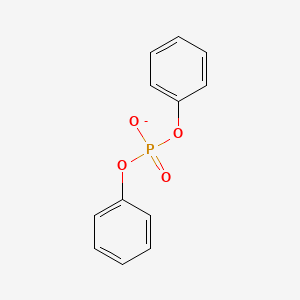

Phosphoric acid, diphenyl ester

Beschreibung

Contextualization within Organophosphate Ester Chemistry

Organophosphate esters (OPEs) are a broad class of compounds derived from phosphoric acid. wikipedia.org They can have alkyl or aryl substituents, leading to a wide array of physical and chemical properties. wikipedia.org Aryl phosphate (B84403) esters, like DPHP, are generally more stable than their alkyl counterparts due to the electron-withdrawing nature of the aromatic rings. This stability contributes to their utility in high-temperature applications.

The synthesis of aryl phosphate esters typically involves the reaction of a phenol (B47542) with phosphoryl chloride. epa.gov For DPHP, this would involve the reaction of phenol with a suitable phosphorylating agent. A common laboratory-scale synthesis involves reacting phosphoric acid with phenol in the presence of triethylamine (B128534) and 1-butylimidazole (B119223) as catalysts in N,N-dimethyl-formamide at elevated temperatures. chemicalbook.com

General Scope and Significance in Environmental and Industrial Contexts

The significance of DPHP stems from its dual role as both an industrial chemical and a prominent environmental metabolite. industrialchemicals.gov.aunih.gov Industrially, DPHP is utilized as a flame retardant, a plasticizer, a solvent, and an intermediate in the synthesis of other chemicals. chemimpex.comfishersci.com It enhances the thermal stability and reduces the flammability of polymers like polyvinyl chloride (PVC) and is a component of hydraulic fluids and lubricants. wikipedia.orgchemimpex.com It also serves as an additive in paints and coatings and as a catalyst in certain polymerization reactions. fishersci.comsigmaaldrich.com

Environmentally, DPHP is of growing concern as it is a major degradation product of several high-production-volume organophosphate flame retardants, including triphenyl phosphate (TPHP), resorcinol (B1680541) bis(diphenylphosphate) (RDP), and 2-ethylhexyl diphenyl phosphate (EHDPP). industrialchemicals.gov.aunih.govusask.ca Since these parent compounds are not chemically bound to the materials they are used in, they can leach into the environment, where they degrade into DPHP. nih.gov Consequently, DPHP is frequently detected in various environmental matrices such as water, soil, and dust. industrialchemicals.gov.auusask.ca Its presence in the environment is a direct indicator of pollution from these parent organophosphate esters. nih.gov

Chemical and Physical Properties

Diphenyl phosphate is a white crystalline solid at room temperature. sigmaaldrich.com It is soluble in organic solvents like benzene (B151609) but insoluble in water. fishersci.comchemicalbook.com Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁O₄P |

| Molecular Weight | 250.19 g/mol |

| Melting Point | 62-66 °C |

| CAS Number | 838-85-7 |

The data in this table was sourced from multiple references. fishersci.comsigmaaldrich.com

Analytical Methods for Detection

The detection and quantification of DPHP in various matrices are essential for monitoring environmental contamination and human exposure. Several analytical techniques are employed for this purpose. A common approach involves enzymatic hydrolysis of conjugated DPHP in biological samples, followed by solid-phase extraction (SPE) to concentrate the analyte. nih.gov The extract is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This method is known for its high throughput and low detection limits. nih.gov Other methods include gas chromatography-mass spectrometry (GC-MS) after derivatization and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Eigenschaften

Molekularformel |

C12H10O4P- |

|---|---|

Molekulargewicht |

249.18 g/mol |

IUPAC-Name |

diphenyl phosphate |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |

InChI-Schlüssel |

ASMQGLCHMVWBQR-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways for Diphenyl Phosphate (B84403)

Diphenyl phosphate can be synthesized directly through several laboratory and industrial methods, primarily involving esterification or the use of reactive phosphorus intermediates.

The direct esterification of phosphoric acid with phenol (B47542) represents a fundamental approach to forming diphenyl phosphate. One documented method involves the reaction of 85% phosphoric acid with an excess of phenol. The reaction is conducted in a high-boiling solvent such as N,N-dimethylformamide (DMF) and facilitated by a base, like triethylamine (B128534), and a catalyst, such as 1-butylimidazole (B119223). The reaction mixture is heated to a high temperature (e.g., 230°C) for an extended period, typically 24 hours, with continuous removal of water to drive the equilibrium towards the product. Following the reaction, purification steps involving ion exchange chromatography and distillation are necessary to remove unreacted starting materials, catalysts, and byproducts, ultimately yielding the desired diphenyl phosphate. nih.gov

A representative laboratory synthesis is detailed in the table below.

Table 1: Example of Diphenyl Phosphate Synthesis via Direct Esterification nih.gov

| Parameter | Value |

| Reactants | Phosphoric acid (85%), Phenol |

| Solvent | N,N-dimethylformamide (DMF) |

| Catalyst/Base | Triethylamine, 1-Butylimidazole |

| Temperature | 230 °C |

| Reaction Time | 24 hours |

| Purification | Cation exchange resin, Distillation, Gel Permeation Chromatography |

| Reported Yield | 71% |

A common and versatile method for preparing phosphate esters involves the use of phosphoryl chlorides. Diphenylchlorophosphate (DPCP), a viscous colorless liquid, is a key intermediate for this purpose. chemicalbook.comlookchem.com The synthesis of diphenyl phosphate can be achieved through the simple hydrolysis of diphenylchlorophosphate. In this reaction, the chlorine atom, a good leaving group, is displaced by a hydroxyl group from water. nih.govchemicalbook.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Diphenylchlorophosphate itself is typically prepared by reacting phosphorus oxychloride with two equivalents of phenol or by other methods, such as the reaction between diphenyl hydrogen phosphonate (B1237965) and carbon tetrachloride. chemicalbook.comlookchem.comnih.gov Its reactivity makes it a widely used phosphonating agent for creating various phosphate esters, amides, and other derivatives. chemicalbook.comnist.gov

Formation as a Degradation Product of Related Compounds

Diphenyl phosphate is frequently detected in the environment and biological systems, not from direct release, but as a major transformation product of larger organophosphate esters used as flame retardants and plasticizers. acs.orgwikipedia.org

Triphenyl phosphate (TPHP) is one of the most widely used aryl phosphate flame retardants and its primary degradation product is diphenyl phosphate. acs.orgnih.gov This transformation occurs through both abiotic and biotic pathways.

Chemical Hydrolysis: TPHP undergoes pH-dependent hydrolysis in aqueous environments. The reaction involves the cleavage of one of the ester linkages, releasing DPHP and phenol. acs.org The rate of hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions. chemicalbook.com Under strongly acidic conditions and high temperatures, further hydrolysis to phosphoric acid can occur.

Table 2: Hydrolysis Half-life of Triphenyl Phosphate (TPHP) at 25°C

| pH | Half-life |

| 5 | >28 days |

| 7 | 19 days |

| 9 | 3 days |

Biotransformation: In organisms, the metabolism of TPHP to DPHP is a major pathway. acs.org This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. chemicalbook.comacs.org Studies in various species, including rats, mice, fish, and aquatic invertebrates like Daphnia magna, have consistently identified DPHP as the principal metabolite. lookchem.comacs.org In some biological systems, DPHP can account for a significant fraction of the metabolized TPHP, with studies in mice showing it can be the major metabolite formed, representing 34-58% of the parent compound. lookchem.com

Besides TPHP, DPHP is also a common degradation product of several other commercially important aryl phosphate esters. These compounds often feature a diphenyl phosphate core structure with a third, different aryl or alkyl group. The metabolic or environmental breakdown of these substances often involves the cleavage of this third ester bond, yielding DPHP. acs.org

Table 3: Selected Aryl Phosphate Esters that Degrade to Diphenyl Phosphate

| Precursor Compound | CAS Number | Reference |

| Bisphenol A bis(diphenyl phosphate) (BDP) | 5945-33-5 | acs.orgwikipedia.org |

| 2-Ethylhexyl diphenyl phosphate (EHDPHP) | 1241-94-7 | wikipedia.org |

| Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) | 57583-54-7 | wikipedia.org |

| Cresyl diphenyl phosphate (CDP) | 26444-49-5 | wikipedia.org |

| Isodecyl diphenyl phosphate (IDP) | 29761-21-5 | wikipedia.org |

| 2-isopropylphenyl diphenyl phosphate | 64532-94-1 | acs.org |

Derivatization and Coordination Chemistry

The chemical reactivity of the hydroxyl and phosphate groups in diphenyl phosphate allows for various derivatization reactions. Its potential as a ligand in coordination chemistry, while less explored than that of phosphines, is also of interest.

Derivatization: Diphenyl phosphate can be converted into other functional molecules. A notable example is its reaction to form diphenylphosphoryl azide (B81097) (DPPA). DPPA is a versatile and widely used reagent in organic synthesis, particularly for peptide coupling and for executing the Curtius reaction, which transforms carboxylic acids into urethanes or amines. The synthesis proceeds via the activation of the diphenyl phosphate hydroxyl group, followed by substitution with an azide nucleophile.

For analytical purposes, the hydroxyl group of DPHP is often derivatized to increase its volatility and improve its detection by methods like gas chromatography. Common derivatization techniques include conversion to trimethylsilyl (B98337) (TMS) esters. Another strategy developed for profiling phosphate metabolites involves derivatization with reagents like 3-aminomethyl pyridine (B92270) (AMPy), which enhances detection by mass spectrometry.

Coordination Chemistry: The diphenyl phosphate anion, diphenylphosphato, has the potential to act as a ligand in metal complexes. Like other phosphate and carboxylate anions, it can coordinate to metal centers through its oxygen atoms in a monodentate or bidentate bridging fashion. However, compared to the extensive and well-characterized coordination chemistry of organophosphorus compounds with phosphorus in the +3 oxidation state (phosphines), the coordination chemistry of diphenyl phosphate (with P(V)) is not as widely documented in the scientific literature. acs.org While phosphate anions are known to be part of complex structures, specific studies detailing the synthesis and characterization of a wide range of metal complexes with diphenyl phosphate as the primary ligand are limited in the available research.

Synthesis of Metal-Coordination Complexes Utilizing Diphenyl Phosphate Ligands

The diphenyl phosphate (dpp) group serves as a versatile ligand in coordination chemistry, capable of forming a variety of structural motifs with different metal centers. Research has demonstrated its ability to assemble into monomeric, dimeric, and polymeric metal-organic complexes.

The reaction of diphenyl phosphate with copper(II) salts in the presence of various nitrogen-donor linkers has been shown to yield distinct coordination complexes. colab.ws For instance, combining diphenyl phosphate with Cu(II) and N-donor ligands like pentamethyldiethylenetriamine (pmdeta), bis-(3-aminopropyl)amine (bapa), and 4-Picolene (4-pic) results in the formation of new metal-organic structures at room temperature. colab.ws Single-crystal X-ray diffraction analysis has revealed that these reactions can produce dimeric Cu(II) complexes, which may further organize into one-dimensional supramolecular chains through intermolecular interactions. colab.ws Other combinations can lead to monomeric or different dimeric complexes that extend into 2D or 3D supramolecular structures. colab.ws

The utility of diphenyl phosphate extends to the formation of lanthanide coordination polymers. rsc.org In combination with a pentadentate Schiff-base ligand, 2,6-diacetylpyridine (B75352) bis(benzoyl hydrazone) (DAPBH), diphenyl phosphate (DPP) ligands have been used to synthesize one-dimensional (1D) chains of lanthanide ions including Terbium(III), Dysprosium(III), Erbium(III), and Ytterbium(III). rsc.org In these structures, two neighboring Ln(III) centers are bridged by two phosphate groups from the DPP ligands, demonstrating the ligand's capacity to facilitate the construction of extended polymeric networks. rsc.org The coordination environments around the lanthanide ions are complex, ranging from eight- to nine-coordinate geometries described as triangular dodecahedrons and muffin-like shapes. rsc.org

Furthermore, diphenyl phosphate derivatives, such as diphenyl phosphate hydrazones and semicarbazones, can act as ligands for divalent metal ions. These ligands have been shown to coordinate with acetates of manganese(II), cobalt(II), nickel(II), and copper(II). tandfonline.com Structural analysis based on microanalytical data, spectroscopy, and magnetic moments indicates that the resulting complexes typically have a 1:2 metal-to-ligand ratio. tandfonline.com The geometry of these complexes is influenced by the central metal ion; manganese, cobalt, and nickel complexes tend to adopt an octahedral geometry, whereas the copper complex typically forms a square planar structure. tandfonline.com

| Metal Ion(s) | Ligand System | Resulting Complex Structure / Geometry | Reference |

|---|---|---|---|

| Cu(II) | Diphenyl phosphate (dpp) + N-donor linkers (pmdeta, bapa, 4-pic) | Monomeric, Dimeric, and Supramolecular (1D, 2D, 3D) frameworks | colab.ws |

| Ln(III) (Tb, Dy, Er, Yb) | Diphenyl phosphate (DPP) + Schiff-base (DAPBH) | One-dimensional (1D) coordination polymers | rsc.org |

| Mn(II), Co(II), Ni(II) | Diphenyl phosphate semicarbazone derivatives | Octahedral complexes with a 1:2 (Metal:Ligand) ratio | tandfonline.com |

| Cu(II) | Diphenyl phosphate semicarbazone derivatives | Square planar complex with a 1:2 (Metal:Ligand) ratio | tandfonline.com |

Preparation of Novel Organic Derivatives (e.g., Hydrazones, Semicarbazones)

The diphenyl phosphate moiety can be incorporated into other organic molecules to create novel derivatives. A key synthetic route involves the reaction of diphenylchlorophosphate with pre-formed hydrazones and semicarbazones. tandfonline.com This reaction yields a new class of phosphorus compounds, specifically diphenyl phosphate hydrazone and semicarbazone derivatives. tandfonline.com

The synthesis is achieved by treating various hydrazones and semicarbazones with diphenylchlorophosphate. tandfonline.com The resulting products have been characterized using methods such as IR, UV, 1H-NMR, and mass spectroscopy to confirm their structures. tandfonline.com This synthetic transformation provides a direct method for attaching the diphenyl phosphate group to a hydrazone or semicarbazone backbone, creating compounds that can subsequently be used as ligands for metal complexation. tandfonline.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| Hydrazones | Diphenylchlorophosphate | Diphenyl phosphate hydrazone derivatives | tandfonline.com |

| Semicarbazones | Diphenylchlorophosphate | Diphenyl phosphate semicarbazone derivatives | tandfonline.com |

Applications in Chemical Synthesis and Industrial Processes

Role as an Industrial Catalyst and Chemical Intermediate

Diphenyl phosphate (B84403) serves as a vital industrial catalyst and a chemical intermediate in the manufacturing of other chemicals. nih.govindustrialchemicals.gov.au It is notably used in the synthesis of several other phosphate esters, such as trixylyl phosphate, isodecyl diphenyl phosphate, cresyl diphenyl phosphate, and isopropylphenyl diphenyl phosphate. industrialchemicals.gov.au The compound is also a primary metabolite of various aryl-phosphate ester (APE) flame retardants, including triphenyl phosphate (TPHP), ethylhexyl diphenyl phosphate, and resorcinol (B1680541) bis(diphenylphosphate). nih.gov The global production volume of DPHP was estimated to be at least 2,409 tonnes in 2021. industrialchemicals.gov.au

One of the reported preparation methods for diphenyl phosphoric acid involves a multi-step process. alfa-chemical.com This process starts with the reaction of benzene (B151609) and phosphorus trichloride (B1173362) using aluminum trichloride as an acid agent to produce phenyl phosphorus dichloride. alfa-chemical.com Subsequently, the phenyl phosphorus dichloride undergoes a disproportionation reaction, again with aluminum trichloride as a catalyst, to yield diphenyl phosphorus chloride. alfa-chemical.com This intermediate is then oxidized with oxygen under deep cooling to form diphenyl phosphorus oxychloride, which is finally hydrolyzed to produce diphenyl phosphoric acid. alfa-chemical.com However, this synthesis route is associated with high pollution and demands stringent equipment performance. alfa-chemical.com

A general laboratory-scale synthesis of diaryl phosphates, including diphenyl phosphate, involves the reaction of phosphoric acid with phenol (B47542) in the presence of triethylamine (B128534) and 1-butylimidazole (B119223) in N,N-dimethyl-formamide (DMF) at elevated temperatures. chemicalbook.com

Application in Polymerization Reactions

Diphenyl phosphate has proven to be an efficient organocatalyst for the ring-opening polymerization (ROP) of various cyclic monomers, including lactones and carbonates. acs.orgacs.orgrsc.org This catalytic activity is particularly valuable for producing polyesters and polycarbonates with controlled molecular weights and narrow polydispersity indices. acs.orgacs.org

Table 1: Diphenyl Phosphate in Ring-Opening Polymerization

| Monomer | Initiator | Resulting Polymer | Key Findings |

|---|---|---|---|

| δ-Valerolactone (δ-VL) and ε-Caprolactone (ε-CL) acs.org | 3-Phenyl-1-propanol (B195566) (PPA) | Poly(δ-valerolactone) (PVL) and Poly(ε-caprolactone) (PCL) | The polymerization proceeds homogeneously at room temperature, yielding polymers with narrow polydispersity indices. Kinetic studies confirmed the controlled/living nature of the reaction. |

| Trimethylene Carbonate (TMC) and its derivatives acs.org | 3-Phenyl-1-propanol (PPA) | Polycarbonates | The polymerization occurs without side reactions like backbiting or decarboxylation, leading to well-defined polycarbonates. |

The DPP-catalyzed ROP of lactones like δ-valerolactone and ε-caprolactone, initiated by 3-phenyl-1-propanol, proceeds smoothly in toluene (B28343) at room temperature. acs.org This method allows for the synthesis of well-defined poly(δ-valerolactone) and poly(ε-caprolactone). acs.org The living nature of this polymerization enables the creation of block copolymers, such as PVL-b-PCL, by sequential monomer addition. acs.org Furthermore, the use of functional initiators facilitates the production of end-functionalized polymers. acs.org

Similarly, DPP effectively catalyzes the ROP of trimethylene carbonate and its various derivatives, again using 3-phenyl-1-propanol as an initiator. acs.org These polymerizations are characterized by the absence of undesirable side reactions, resulting in polycarbonates with narrow molecular weight distributions. acs.org The versatility of this catalytic system extends to the synthesis of block copolymers, such as poly(trimethylene carbonate)-block-poly(δ-valerolactone) and poly(trimethylene carbonate)-block-poly(l-lactide). acs.org

Investigations into the ROP of renewable 5-alkyl δ-lactones have also demonstrated the effectiveness of diphenyl phosphate as a catalyst. rsc.org Optimal conditions for these polymerizations include room temperature and a relatively high monomer concentration, which lead to high monomer conversion and well-controlled polyester (B1180765) synthesis. rsc.org

Utilization as an Additive in Materials and Coatings

Diphenyl phosphate is utilized as a chemical additive in various materials, including paints and coatings. nih.govindustrialchemicals.gov.au It is also a known impurity and degradation product of aryl-phosphate flame retardants. nih.gov The presence of DPHP in indoor dust is often correlated with the levels of TPHP, suggesting it can arise from the breakdown of these flame retardants. nih.gov Other aryl-PFRs that can degrade to DPHP and are found in indoor dust include cresyl diphenyl phosphate (CDP), resorcinol bis(diphenyl phosphate) (RDP), 2-ethylhexyl diphenyl phosphate (EDPHP), isodecyl diphenyl phosphate (IDP), and bisphenol A bis(diphenyl phosphate) (BDP). nih.gov

In the context of phosphate conversion coatings, additives are crucial for maintaining the chemical balance and effectiveness of the coating solution. While not directly diphenyl phosphate, the development of additives for these solutions aims to replenish depleted ingredients and avoid issues like sludge formation and scaling of equipment. google.com

Employment in Organic Synthesis Reagent Development

Diphenyl phosphate is a precursor in the synthesis of other important reagents for organic synthesis. A notable example is the preparation of diphenyl phosphorazidate, a versatile reagent used in various synthetic transformations. orgsyn.org This reagent is synthesized from diphenyl phosphorochloridate and sodium azide (B81097) in acetone (B3395972). orgsyn.org Diphenyl phosphorazidate finds application in racemization-free peptide synthesis, the modified Curtius reaction, and the phosphorylation of alcohols and amines, among other uses. orgsyn.org

Furthermore, diphenyl phosphates are more commonly employed in Suzuki reactions compared to diethyl phosphates due to their higher reactivity. mdpi.com They also participate in Negishi coupling reactions, for instance, in the synthesis of substituted indoles and nih.govdendralenes. mdpi.com Nickel-catalyzed amination reactions have also been successfully carried out using diphenyl phosphate derivatives. mdpi.com

Heterogeneous Catalysis with Immobilized Diphenyl Phosphate Derivatives

While research on heterogeneous catalysis using immobilized diphenyl phosphate itself is not extensively detailed in the provided context, the broader field of immobilizing organophosphorus compounds for catalytic purposes is well-established. The immobilization of metal complexes on various supports like silica (B1680970) and polymers is a common strategy to create heterogeneous catalysts for reactions such as the hydrolysis of phosphate esters. uq.edu.au This approach offers advantages in catalyst separation and reuse. The functionalization of supports like silica with organic compounds is a frequent method due to the resulting chemical stability and ease of surface modification. uq.edu.au Similarly, polymer matrices are attractive for creating heterogeneous catalysts as they can be molded into various physical forms. uq.edu.au

Environmental Occurrence, Distribution, and Fate

Environmental Presence and Sources

The release of DPhP into the environment is predominantly linked to the degradation of other aryl phosphate (B84403) flame retardants. industrialchemicals.gov.au However, it is also used as an industrial catalyst and chemical additive, which can lead to direct emissions from manufacturing and processing activities. industrialchemicals.gov.aunih.gov

DPhP is frequently detected in various aquatic environments. nih.gov Studies have identified its presence in surface water, where it is considered the predominant di-organophosphate ester (di-OPE) compound in some cases. researchgate.net For instance, DPhP has been detected in water and sediment samples near specialty chemical manufacturing plants. nih.gov The compound's presence in aquatic systems can pose an environmental risk. nih.govresearchgate.net While some research indicates that phosphates, in general, may not be directly toxic to aquatic organisms at typical environmental concentrations, their presence can contribute to eutrophication, leading to excessive algal growth and subsequent oxygen depletion in water bodies. researchgate.netnih.gov

The behavior of phosphorus compounds in aquatic sediments is complex. Sediments can act as a sink for phosphorus, but changes in environmental conditions, such as decreased dissolved oxygen, can cause the release of phosphorus back into the water column, creating an internal source of pollution. mdpi.com

Concentrations of Diphenyl Phosphate (DPhP) in Aquatic Environments

| Location/Study | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Specialty Chemicals Manufacturing Plant Vicinity (1976-1977) | Water and Sediment | Detected, but concentrations not reported | nih.gov |

| Zebrafish Chronic Exposure Study | Water (Environmentally Relevant Concentrations) | 0.8, 3.9, or 35.6 μg/L | nih.gov |

| Wastewater Sludge | Sludge (dry weight) | 0.93–1,680 ng/g | usask.ca |

| General Water Bodies | Water | Not detected to 70 ng/L | usask.ca |

DPhP is a ubiquitous chemical in the indoor environment, frequently detected in indoor dust. nih.gov This is largely due to the migration of its parent compounds, which are additive flame retardants, from consumer products into the surrounding environment. nih.gov A study of indoor dust from Spain and the Netherlands found DPhP in all samples, with concentrations ranging from 106 to 79,661 ng/g. nih.gov The strong correlation between DPhP and TPhP levels in dust suggests that DPhP is often present as a degradation product. nih.gov

In soil, DPhP is considered an emerging contaminant. nih.govresearchgate.net Its presence can result from various sources, including the atmospheric deposition of airborne particles and the land application of sewage sludge. industrialchemicals.gov.au

Aryl phosphates like DPhP can exist in the atmosphere in both vapor and particulate phases. nih.gov The vapor phase is subject to degradation by hydroxyl radicals, with an estimated half-life of about 1.4 days for a related compound, diphenyl cresyl phosphate. nih.gov Particulate-phase compounds can be removed from the air through wet and dry deposition. nih.gov The release of dust from industrial activities, such as phosphate fertilizer handling, can contribute to the atmospheric presence of phosphate compounds. floridapoly.edu

Industrial activities are a significant source of DPhP and its precursors. industrialchemicals.gov.au Aryl phosphates are used in a variety of industries as flame retardants, plasticizers, lubricants, and hydraulic fluids. nih.govresearchgate.net For example, diphenyl cresyl phosphate is used as an additive for plasticizers and in food packaging. nih.gov The production and use of these products can result in their release to the environment through various waste streams. nih.gov

Consumer products containing aryl phosphate flame retardants are another major source of environmental contamination. industrialchemicals.gov.aunih.gov These additives are not chemically bound to the materials they are in, allowing them to migrate out of products like plastics and rubber into the environment. industrialchemicals.gov.aunih.gov

Environmental Partitioning and Mobility

The way DPhP partitions and moves within the environment is influenced by its chemical properties and interactions with different environmental media.

Sorption, the process by which a chemical binds to solid particles, plays a crucial role in the environmental fate of DPhP. Studies have shown that the sorption of DPhP to both clay-rich soils and sandy sediment is relatively low compared to other aryl phosphates. nih.govresearchgate.net This low degree of sorption suggests that DPhP is likely to be mobile in soil and that its transport in groundwater could be rapid. nih.govresearchgate.net The organic carbon-water (B12546825) partitioning coefficient (Log KOC), a measure of a chemical's tendency to bind to organic matter in soil and sediment, has been reported to have an average value of 2.30 ± 0.42 for DPhP. nih.govresearchgate.net

In wetland soils, phosphorus sorption and desorption processes determine whether the soil acts as a sink or a source of phosphorus to the overlying water. nih.gov Factors such as salinity, pH, and temperature can influence phosphorus sorption in these environments. nih.gov

Sorption Parameters for Diphenyl Phosphate (DPhP)

| Parameter | Value | Environmental Implication | Reference |

|---|---|---|---|

| Log KOC | 2.30 ± 0.42 | Low sorption to soil and sediment, indicating high mobility. | nih.govresearchgate.net |

Transport Pathways in Natural Systems

Diphenyl phosphate's chemical properties largely dictate its movement through the environment. As an ionized chemical, DPHP predominantly partitions to or remains within the water compartment when released. industrialchemicals.gov.au Its potential for long-range environmental transport is linked to its ability to adhere to atmospheric particles. industrialchemicals.gov.au Organophosphorus flame retardants like its precursor, TPHP, are primarily found adsorbed to airborne particles in both urban and marine air, a process which can increase resistance to degradation and thus enhance the potential for long-distance travel. industrialchemicals.gov.au

Studies on DPHP's interaction with terrestrial environments indicate a low degree of sorption to surficial materials. Research has shown that the sorption of DPHP onto both clay-rich soils and sandy sediments is low compared to other aryl phosphates, with an average organic carbon-water partitioning coefficient (log KOC) value of 2.30 ± 0.42. researchgate.net This low sorption suggests that DPHP is likely to be highly mobile in soil and that its transport in groundwater could be rapid. researchgate.net The main source of DPHP emissions into the aquatic environment is from sewage treatment plant (STP) effluent. industrialchemicals.gov.au

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For diphenyl phosphate, these pathways primarily include atmospheric oxidation, photolysis, and hydrolysis. cabidigitallibrary.org

Atmospheric Oxidation Mechanisms (Hydroxyl Radicals, Ozonolysis)

In the troposphere, diphenyl phosphate is subject to degradation through reactions with photochemically generated oxidants like hydroxyl radicals (·OH) and ozone (O₃). industrialchemicals.gov.aunih.gov The rate of this atmospheric degradation can be influenced by the association of DPHP with airborne particles. industrialchemicals.gov.au

Theoretical studies using density functional theory (DFT) have elucidated the mechanisms and kinetics of these reactions. The total reaction rate constants at 298 K for the oxidation of DPHP have been calculated as follows:

Table 1: Reaction Rate Constants for Atmospheric Oxidation of DPHP

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Homogeneous reaction with O₃ (kO3) | 5.72 × 10⁻¹⁵ |

| Homogeneous reaction with ·OH (kOH) | 1.68 × 10⁻¹³ |

| Heterogeneous reaction with O₃ on TiO₂ (kTiO2-O3) | 1.91 × 10⁻²³ |

| Heterogeneous reaction with ·OH on TiO₂ (kTiO2-OH) | 2.30 × 10⁻¹⁰ |

Data Source: nih.govresearchgate.net

These studies indicate that the atmospheric lifetime of DPHP due to ozonolysis in the near-surface troposphere is remarkably short, estimated to be around 4 minutes, which is much lower than its lifetime with respect to hydroxyl radical oxidation. nih.govresearchgate.net The presence of mineral aerosols, such as titanium dioxide (TiO₂), can alter these degradation pathways; TiO₂ clusters have been shown to promote the ·OH oxidation of DPHP while inhibiting its ozonolysis. nih.govresearchgate.net For comparison, the atmospheric lifetime of its precursor, TPHP, initiated by ·OH radicals is estimated to be 7.6 days. nih.gov

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. cabidigitallibrary.org While direct photolysis of DPHP's precursor, TPHP, is not considered a major degradation pathway because it does not absorb sunlight at wavelengths greater than 290 nm, indirect photolysis and advanced oxidation processes can be significant. epa.govnih.gov

Studies on TPHP have shown that it can be effectively degraded by UV-driven advanced oxidation processes (AOPs), such as UV/H₂O₂ (hydrogen peroxide), UV/TiO₂, and UV/PS (persulfate). nih.gov The photodegradation half-lives for TPHP in these systems were found to be 74, 150, and 89 minutes, respectively, with the UV/H₂O₂ system being the most effective. nih.gov The degradation pathways in these systems involve the breaking of the P-O-C bond and cleavage of the C-H bond on the benzene (B151609) ring structure. nih.gov

For organic phosphorus compounds in general, both direct and indirect photolysis are important processes for regenerating phosphate in surface waters. nih.gov The presence of natural photosensitizers like nitrate (B79036) (NO₃⁻) and ferric iron (Fe³⁺) can generate reactive species such as hydroxyl radicals, significantly increasing the rate of indirect photodegradation. nih.gov

Hydrolysis Mechanisms in Environmental Matrices

Hydrolysis is a key degradation pathway for DPHP and its parent compounds. DPHP is the principal degradation product formed from the hydrolysis of TPHP and several other aryl phosphate esters. industrialchemicals.gov.au This reaction involves the cleavage of an ester bond between the phosphate group and a phenyl group. nih.gov

The hydrolysis of TPHP to DPHP is dependent on pH. In distilled water, the half-life of TPHP ranges from 3 to 19 days at a pH of 7 to 9. industrialchemicals.gov.au More specific studies have reported the following pH-dependent half-lives for TPHP at 25°C:

Table 2: Hydrolysis Half-life of Triphenyl Phosphate (TPHP)

| pH | Half-life (days) |

|---|---|

| 5 | >28 |

| 7 | 19 |

| 9 | 3 |

Data Source: epa.gov

A study on a similar compound, diphenyl cresyl phosphate, found it to be stable at pH 4 but hydrolyzed at pH 7 and 9, with a half-life of about 47 days at pH 7. oecd.org These findings underscore that under neutral to alkaline conditions typical of many natural water bodies, hydrolysis is a significant fate process for the parent compounds of DPHP, leading to its formation.

Biodegradation Processes

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms.

Microbial Degradation in Activated Sludge Systems (Aerobic and Anaerobic Conditions)

Activated sludge in wastewater treatment plants (WWTPs) contains a high concentration of diverse microorganisms, making it a critical location for the biodegradation of pollutants like DPHP. wikipedia.org

While specific biodegradation data for DPHP are limited, it is assumed to be readily biodegradable. industrialchemicals.gov.au This assumption is based on the fact that its primary precursor, TPHP, is shown to be readily biodegradable, with elimination rates in STPs reported to be between 56% and 87%. industrialchemicals.gov.au Studies on TPHP have demonstrated 90% biodegradation after 28 days in a ready biodegradability test (OECD TG 301C). epa.gov

Research on various organophosphate esters (OPEs) in activated sludge provides further insight. Under aerobic conditions , which involve microorganisms using oxygen as an electron acceptor, alkyl OPEs are more easily degraded than other types. nih.govfrontiersin.orgslideshare.net The degradation rate of triphenyl ester OPEs, like TPHP, can be significantly affected by the concentration of the sludge, with higher concentrations helping microorganisms adapt and remove the compounds more effectively. nih.govfrontiersin.org

Under anaerobic conditions , which occur in the absence of oxygen, the rate of removal for triphenyl ester OPEs was found to be significantly higher than that of chlorinated or alkyl OPEs. nih.govfrontiersin.org The anaerobic degradation of these compounds can be enhanced by the addition of substances like ferric chloride (FeCl₃) and iron (Fe) powder, which act as alternative electron acceptors for the microorganisms. nih.govfrontiersin.org One study found the half-life (DT50) for triphenyl ester OPEs in an anaerobic environment was reduced from 4.3–6.9 days in the control to 1.7–3.8 days with FeCl₃ and 1.3–4.7 days with Fe powder. nih.gov The degradation of tert-butylphenyl diphenyl phosphate, a related compound, was found to produce minor amounts of DPHP, phenol (B47542), and tert-butylphenol. nih.gov

Mentioned Compound Names

An in-depth examination of the environmental biodegradability of Phosphoric acid, diphenyl ester, also known as diphenyl phosphate (DPHP), reveals complex microbial and enzymatic interactions. As a primary metabolite of more complex organophosphate esters (OPEs) like triphenyl phosphate (TPHP), DPHP's environmental fate is intrinsically linked to the degradation of its parent compounds. Research has successfully identified specific microbial consortia and enzymatic processes responsible for its transformation.

2 Identification of Microbial Consortia and Specific Degrading Strains

The breakdown of diphenyl phosphate and its parent compounds is not accomplished by a single microbial species but rather by complex microbial consortia. Within these communities, specific bacterial and fungal strains have been isolated and identified as key degraders. These microorganisms work synergistically to metabolize OPEs. nih.gov

Studies have identified several effective microbial consortia, such as the GYY and ZY1 groups, which are capable of efficiently degrading OPEs. nih.govnih.gov From these and other enriched cultures, researchers have isolated specific strains that play a crucial role in the degradation process. The genus Sphingopyxis appears frequently in studies on OPE biodegradation. nih.govfao.org For instance, a microbial consortium known as GYY, which is efficient at degrading TPHP, was found to be dominated by the genera Pseudarthrobacter and Sphingopyxis. nih.gov From this consortium, the specific strain Sphingopyxis (GY-1) was isolated and shown to degrade 98.9% of TPHP within seven days. nih.gov

Similarly, a novel microbially-enriched culture capable of degrading isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) yielded pure strains of Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains were effective, their degradation efficiency was lower than that of the complete enrichment culture, highlighting the importance of microbial cooperation in achieving effective degradation. nih.gov Another study focusing on TPHP degradation identified Rhodococcus sp. YC-JH2 and Sphingopyxis sp. YC-JH3 as potent degraders. fao.org Fungal species, such as Cunninghamella elegans, have also been shown to metabolize related compounds. researchgate.net

Below is a table summarizing key microbial strains and consortia involved in the degradation of diphenyl phosphate and its precursors.

| Microbial Consortium/Strain | Degraded Compound(s) | Key Findings | Reference(s) |

| Consortium GYY | Triphenyl phosphate (TPHP) | Degraded 92.2% of TPHP within 4 hours. Dominated by Pseudarthrobacter and Sphingopyxis. | nih.gov |

| Sphingopyxis (GY-1) | Triphenyl phosphate (TPHP) | Isolated from consortium GYY; degraded 98.9% of TPHP within 7 days. | nih.gov |

| Enriched Culture | Isodecyl diphenyl phosphate (IDDP), Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Degraded over 78% of the compounds; degradation involved synergistic interactions between strains. | nih.gov |

| Burkholderia cepacia ZY1 | Isodecyl diphenyl phosphate (IDDP), Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Isolated from the enriched culture; confirmed individual degradation ability. | nih.gov |

| Sphingopyxis terrae ZY2 | Isodecyl diphenyl phosphate (IDDP), Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Isolated from the enriched culture; confirmed individual degradation ability. | nih.gov |

| Amycolatopsis ZY3 | Isodecyl diphenyl phosphate (IDDP), Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Isolated from the enriched culture; confirmed individual degradation ability. | nih.gov |

| Consortium ZY1 | Tricresyl phosphates (TCPs), TPHP | Demonstrated rapid degradation of various aryl-phosphates. Degradation relied on cooperation between Sphingobacterium, Variovorax, and Flavobacterium. | nih.gov |

| Rhodococcus sp. YC-JH2 | Triphenyl phosphate (TPHP) | Utilized TPHP as a sole carbon source, achieving 37.36% degradation in 7 days. | fao.org |

| Sphingopyxis sp. YC-JH3 | Triphenyl phosphate (TPHP) | Degraded 96.2% of TPHP within 7 days without using it as a primary growth source. | fao.org |

| Cunninghamella elegans | tert-Butylphenyl diphenyl phosphate (BPDP) | A fungal species capable of metabolizing BPDP, primarily at the tert-butyl moiety. | researchgate.net |

3 Elucidation of Biodegradation Metabolites and Pathways (e.g., Hydroxylation, Carboxylation, Glycosylation)

The biodegradation of diphenyl phosphate and its parent OPEs proceeds through several key metabolic pathways, transforming the original compound into a series of intermediate metabolites. The initial and most critical step is typically hydrolysis.

Hydrolysis is the primary pathway for the breakdown of organophosphate triesters like TPHP. This reaction cleaves the ester bonds, sequentially producing diphenyl phosphate (DPHP), phenyl phosphate (PHP), and ultimately inorganic phosphate and phenol. nih.govnih.gov The detection of DPHP as a major metabolite in numerous studies confirms this hydrolytic cascade. nih.govnih.gov

Hydroxylation is another crucial transformation, often mediated by monooxygenase enzymes. This process introduces a hydroxyl (-OH) group onto one of the phenyl rings of the OPE molecule. nih.govnih.gov This step increases the water solubility of the compound and can be a prerequisite for aromatic ring cleavage. The identification of hydroxylated intermediates, such as OH-TPHP, supports this pathway. nih.gov

Carboxylation involves the addition of a carboxylic acid group. This has been observed in the fungal metabolism of tert-butylphenyl diphenyl phosphate (BPDP) by Cunninghamella elegans, which produced 4-(2-carboxy-2-propyl)triphenyl phosphate. researchgate.net This pathway has also been suggested in the degradation of IDDP by microbial consortia. nih.gov

Glycosylation , the attachment of a sugar molecule to the xenobiotic, has also been identified as a potential degradation reaction. nih.gov This process is a recognized detoxification mechanism in many organisms, increasing the polarity of the compound and facilitating its removal.

Other identified reactions include methylation and methoxylation , which have been observed in the metabolism of TPHP and other OPEs. nih.govnih.gov

The following table details the primary biodegradation pathways and their resulting products.

| Biodegradation Pathway | Description | Resulting Products | Reference(s) |

| Hydrolysis | Cleavage of the P-O-C ester bond by the addition of water. | Diphenyl phosphate (DPHP), Phenyl phosphate (PHP), Phenol, Inorganic phosphate. | nih.govnih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring. | Hydroxylated parent compounds (e.g., OH-TPHP), Hydroxylated intermediates. | nih.govnih.govnih.gov |

| Carboxylation | Addition of a carboxyl (-COOH) group to a side chain. | Carboxylated metabolites (e.g., 4-(2-carboxy-2-propyl)triphenyl phosphate). | nih.govresearchgate.net |

| Glycosylation | Attachment of a glycosyl (sugar) group. | Glycosylated conjugates. | nih.gov |

| Methoxylation | Addition of a methoxy (B1213986) (-OCH3) group. | Methoxylated intermediates. | nih.gov |

4 Enzymatic Mechanisms Driving Biodegradation (e.g., Phosphatase, Cytochrome P450)

The biodegradation pathways of diphenyl phosphate are driven by specific classes of enzymes produced by microorganisms. The primary enzymatic mechanisms involved are hydrolysis by phosphatases and oxidation by cytochrome P450 monooxygenases. nih.govnih.gov

Phosphatases , also known as phosphoesterases, are enzymes that catalyze the hydrolysis of esters and anhydrides of phosphoric acid. mdpi.com Within this group, phosphotriesterases (PTEs) are particularly important for initiating the degradation of parent compounds like TPHP by cleaving one ester bond to yield the diester DPHP. nih.govnih.gov Subsequently, phosphodiesterases can act on DPHP to break it down further. nih.govnih.gov The activity of these enzymes is often higher in ecosystems that have been previously exposed to anthropogenic chemicals, suggesting microbial adaptation. nih.gov

Cytochrome P450 (CYP450) enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide variety of xenobiotic compounds. nih.govresearchgate.net In the context of OPE degradation, CYP450 enzymes are primarily responsible for the hydroxylation of the aromatic phenyl rings. nih.govnih.gov This oxidative step is critical as it often precedes the cleavage of the aromatic ring, leading to the complete mineralization of the compound. The involvement of both CYP450 and its necessary partner, NADPH-cytochrome P450 reductase, has been implicated in the degradation of tricresyl phosphates. nih.gov

Hydroxylases are another class of enzymes directly involved in the hydroxylation reactions observed during OPE degradation. nih.gov While often working in concert with or as part of the CYP450 system, their role is fundamental to transforming the aromatic structure of diphenyl phosphate and related compounds.

The table below summarizes the key enzymes and their roles in the biodegradation process.

| Enzyme | Function in Degradation | Compound(s) Acted Upon | Reference(s) |

| Phosphatase / Phosphoesterase | Catalyzes the hydrolytic cleavage of phosphate-ester bonds. | Triphenyl phosphate, Diphenyl phosphate, other OPEs. | nih.govnih.govnih.gov |

| - Phosphotriesterase (PTE) | Hydrolyzes a triester to a diester. | Triphenyl phosphate (TPHP) | nih.govnih.gov |

| - Phosphodiesterase | Hydrolyzes a diester to a monoester. | Diphenyl phosphate (DPHP) | nih.gov |

| Cytochrome P450 (CYP450) | Catalyzes the oxidative hydroxylation of aromatic rings. | Triphenyl phosphate, Diphenyl phosphate, other OPEs. | nih.govnih.govnih.gov |

| Hydroxylase | Directly adds hydroxyl groups to the substrate. | Isodecyl diphenyl phosphate (IDDP), Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP). | nih.gov |

Ecotoxicological Mechanisms and Environmental Effects

Impact on Aquatic Organisms

Developmental Effects in Aquatic Models (e.g., Zebrafish Embryos)

Diphenyl phosphate (B84403) (DPHP), a primary metabolite of several organophosphate flame retardants like triphenyl phosphate (TPHP), has demonstrated developmental toxicity in aquatic organisms, with zebrafish (Danio rerio) embryos being a key model for investigation. nih.gov Studies have shown that exposure to DPHP can lead to a range of developmental abnormalities.

Research indicates that while DPHP is less potent than its parent compound TPHP, it still impacts cardiac development in developing zebrafish. nih.gov Other organophosphate esters, such as cresyl diphenyl phosphate (CDP), have also been shown to cause significant alterations in lipid content in zebrafish embryos. nih.gov For instance, tris(1,3-dichloropropyl) phosphate (TDCPP) exposure in zebrafish embryos has been linked to various malformations including trunk curvature, tail malformations, craniofacial abnormalities, decreased body length, and pericardial and yolk sac edema. nih.gov

The timing of exposure is a critical factor in the manifestation of developmental toxicity. For example, TDCPP exposure during the cleavage stage of zebrafish embryogenesis was found to be more detrimental than at later stages, potentially due to interference with the remethylation of the zygotic genome. nih.gov

Interactive Table: Developmental Toxicity of Organophosphate Esters in Zebrafish Embryos

| Compound | Observed Effects | Reference |

|---|---|---|

| Diphenyl phosphate (DPHP) | Impacts cardiac development | nih.gov |

| Cresyl diphenyl phosphate (CDP) | Alterations in lipid content | nih.gov |

| Tris(1,3-dichloropropyl) phosphate (TDCPP) | Trunk curvature, tail malformations, craniofacial malformations, decreased body length, pericardial edema, yolk sac edema | nih.gov |

| Triphenyl phosphate (TPHP) | Reduced body length | mdpi.com |

Mechanistic Insights into Physiological Disruption (e.g., Cardiac Development, Growth Inhibition)

The physiological disruptions caused by DPHP and related compounds in aquatic organisms are multifaceted. A significant area of impact is cardiac development. Exposure to DPHP has been shown to affect cardiac development in zebrafish embryos, although with less potency than TPHP. nih.gov TPHP itself is known to block cardiac looping in a concentration-dependent manner, a phenotype associated with pericardial edema. nih.gov Similarly, exposure to TPHP and cresyl diphenyl phosphate (CDP) can lead to a decrease in heart rate and inhibit cardiac looping, resulting in a tubular heart phenotype. nih.gov

Growth inhibition is another critical effect. Chronic exposure to environmentally relevant concentrations of DPHP has been shown to inhibit growth in zebrafish, particularly in males. nih.govusask.ca This growth retardation is linked to the inhibition of energy output. usask.ca The mechanism involves a significant reduction in the activity of succinate (B1194679) dehydrogenase and the protein content of carnitine O-palmitoyltransferase 1 in the livers of male fish. nih.gov Other aquatic organisms, such as the microalgae Scenedesmus quadricauda, also exhibit growth inhibition when exposed to certain pollutants. mdpi.com

Cellular and Molecular Mechanisms in Non-Human Biota

Disruption of Energy Metabolism Pathways (e.g., Oxidative Phosphorylation, Fatty Acid Oxidation)

Diphenyl phosphate (DPHP) has been shown to disrupt key energy metabolism pathways in non-human biota. In zebrafish, chronic low-level exposure to DPHP can inhibit growth by suppressing energy output, particularly in males. nih.govusask.ca This is achieved through the inhibition of oxidative phosphorylation and the downregulation of fatty acid oxidation. nih.gov

Transcriptomic and metabolomic analyses have revealed that DPHP exposure leads to the inhibition of succinate dehydrogenase activity and a decrease in the protein content of carnitine O-palmitoyltransferase 1 in the liver of male zebrafish. nih.gov These findings point to a clear disruption of the processes that generate ATP, the primary energy currency of the cell. wikipedia.org Specifically, oxidative phosphorylation, which involves the electron transport chain and chemiosmosis, is a major target. wikipedia.orgnih.gov Fatty acid β-oxidation, a key process for energy production from lipids, is also significantly affected. nih.govaai.org

Alteration of Biochemical Processes (e.g., Heme Biosynthesis)

Exposure to diphenyl phosphate (DPHP) can lead to significant alterations in fundamental biochemical processes, including heme biosynthesis. nih.gov In developing zebrafish, mRNA sequencing has revealed that DPHP disrupts pathways related to heme biosynthesis. nih.gov This disruption has a tangible physiological consequence, as evidenced by a significant decrease in hemoglobin levels in situ at 72 hours post-fertilization following exposure. nih.gov

Heme is a critical component of hemoglobin, cytochromes, and other hemoproteins, and its synthesis is a multi-step enzymatic process. nih.govresearchgate.net The initial step in this pathway is the formation of 5-aminolevulinic acid (ALA). nih.gov Two molecules of ALA are then condensed to form porphobilinogen (B132115) (PBG), a reaction catalyzed by the enzyme δ-aminolevulinate dehydratase (δ-ALA-D). nih.govresearchgate.net Inhibition of this enzyme is a known mechanism of toxicity for certain compounds and can lead to anemia. researchgate.net The disruption of heme biosynthesis by DPHP highlights its potential to interfere with essential physiological functions that are dependent on heme-containing proteins.

Molecular Interactions with Environmental Receptors in Non-Human Models (e.g., Liver X Receptor α, Peroxisome Proliferator-Activated Receptor Gamma)

Diphenyl phosphate (DPHP) and its parent compounds can interact with key nuclear receptors, leading to downstream effects on gene expression and metabolic processes. One such receptor is the Liver X Receptor α (LXRα). Studies have shown that cresyl diphenyl phosphate (CDP), a related organophosphate ester, can directly bind to LXRα. nih.gov This binding activates the LXRα-mediated de novo lipogenesis pathway, promoting lipid accumulation and leading to hepatic steatosis in mice. nih.gov The binding affinity of these organophosphate esters to LXRα follows the order of tricresyl phosphate (TCRP) > CDP > triphenyl phosphate (TPHP). nih.gov

Another important target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipocyte differentiation and lipid metabolism. nih.govyoutube.com PPARγ forms a heterodimer with the retinoid X receptor (RXR) and, upon ligand binding, recruits coactivators to initiate the transcription of target genes. nih.govyoutube.com While direct binding studies of DPHP to PPARγ are limited, other organophosphate flame retardants are known to interact with this receptor. nih.gov Given that DPHP is a metabolite of these compounds, it is plausible that it may also modulate PPARγ activity, thereby affecting lipid homeostasis.

Bioaccumulation and Biotransformation in Environmental Species

The environmental fate of "Phosphoric acid, diphenyl ester," commonly known as diphenyl phosphate (DPhP), is significantly influenced by its uptake, metabolism, and the subsequent effects of its transformation products in various organisms. This section explores the ecotoxicological mechanisms of DPhP, focusing on its bioaccumulation and biotransformation in aquatic and terrestrial species.

Uptake and Metabolism in Aquatic Organisms

Diphenyl phosphate is a prominent degradation product of several widely used organophosphate flame retardants, such as triphenyl phosphate (TPhP), and is also used directly in some industrial applications. usask.ca Consequently, it is frequently detected in aquatic environments.

The bioaccumulation potential of DPhP in aquatic organisms appears to be low. Bioaccumulation refers to the accumulation of a chemical in an organism from all sources, including water, food, and sediment. A key metric for this is the Bioconcentration Factor (BCF), which measures the accumulation of a waterborne chemical by an organism through non-dietary routes. Studies have shown that DPhP has a low potential to bioconcentrate in aquatic organisms. researchgate.net For instance, one study reported a very low BCF value of 0.29 L/kg for DPhP in rainbow trout fry, indicating rapid uptake followed by swift depuration, with a 90% reduction in body burden within 1.5 hours of being in clean water. researchgate.net

While specific BCF and Bioaccumulation Factor (BAF) data for DPhP across a wide range of aquatic species are limited, the available information suggests that rapid metabolism plays a crucial role in preventing significant bioaccumulation. In contrast to its parent compound TPhP, which is almost completely metabolized in mice, DPhP shows slower degradation and elimination rates, suggesting a potentially higher bioaccumulation potential in mammals. waterquality.gov.aunih.gov In aquatic organisms like the crustacean Daphnia magna, TPhP is metabolized to DPhP, which is a major biotransformation product alongside other metabolites like hydroxylated triphenyl phosphate and various conjugates. nih.gov

In fish, the metabolism of parent organophosphate esters to DPhP is well-documented. For example, in zebrafish (Danio rerio), TPHP undergoes hydrolysis to form DPhP, as well as hydroxylation and subsequent glucuronic acid conjugation. researchgate.net Life-cycle exposure of zebrafish to environmentally relevant concentrations of DPhP has been shown to inhibit growth and energy metabolism in a sex-specific manner, with males being more affected. researchgate.netnih.gov The metabolic processes in fish involve the inhibition of key enzymes like succinate dehydrogenase and a reduction in the protein content of carnitine O-palmitoyltransferase 1, leading to disruptions in fatty acid oxidation and oxidative phosphorylation. usask.caresearchgate.net The decline in DPhP concentrations in water during adult zebrafish exposure experiments also points towards metabolic degradation by the fish and associated microorganisms. usask.caresearchgate.net

Interactive Data Table: Bioaccumulation and Biotransformation of Diphenyl Phosphate in Aquatic Organisms

| Species | Parameter | Value | Key Findings | Reference(s) |

| Rainbow trout (Oncorhynchus mykiss) | BCF | 0.29 L/kg | Rapid uptake and depuration | researchgate.net |

| Zebrafish (Danio rerio) | Metabolism | - | Inhibition of oxidative phosphorylation and fatty acid oxidation. | usask.caresearchgate.netnih.gov |

| Daphnia magna | Metabolism of TPhP | - | DPhP is a major biotransformation product. | nih.gov |

| Mice (Mus musculus) | Bioaccumulation | Higher potential than TPhP | Slower degradation and elimination compared to TPHP. | waterquality.gov.aunih.gov |

Plant Uptake and Metabolic Fate

The uptake and metabolism of diphenyl phosphate by terrestrial and aquatic plants are critical for understanding its transfer through food webs. Studies suggest that the accumulation of DPhP in plants is generally low. researchgate.net

Research on wheat (Triticum aestivum L.) seedlings has indicated a maximum root concentration factor (RCF) of 180 L/kg for DPhP, which is considerably lower than that of its parent compound, TPhP. researchgate.net This suggests limited uptake from the soil into the plant's root system. The metabolism of TPhP in plants is reported to be fast, leading to the formation of DPhP. researchgate.net

More detailed insights into the metabolic fate of related organophosphate esters in plants come from studies on isodecyl diphenyl phosphate (IDDP) in a rice (Oryza sativa) and rhizosphere microbiome system. These studies have identified several transformation pathways, including hydrolysis, hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation. nih.govnih.gov Notably, methylation and glycosylation pathways were found to be exclusive to the rice plant, indicating complex and species-specific metabolic processes. nih.govnih.gov The presence of a carboxylated degradation product in rice also suggests a potential exchange of metabolites between the plant and its surrounding microbial community. nih.gov

Another study investigating the metabolic fate of dichloromethyl-O,O-diphenyl phosphonate (B1237965) in rice plants found that the main degradation product was dichloromethyl phosphonic acid. nih.gov These findings suggest that the metabolic fate of DPhP in plants is likely to involve a series of enzymatic reactions leading to various transformation products. The specific pathways and the extent of metabolism can be influenced by the plant species and the microorganisms present in the rhizosphere.

Ecotoxicity of Transformation Products

The biotransformation of diphenyl phosphate can lead to the formation of various degradation products, which may have their own toxicological profiles. Understanding the ecotoxicity of these transformation products is essential for a comprehensive environmental risk assessment.

One of the primary degradation products resulting from the hydrolysis of DPhP is phenol (B47542) . researchgate.net Phenol is a well-known environmental contaminant with documented toxicity to a wide range of aquatic organisms, including fish, invertebrates, and algae. researchgate.netnih.gov Its toxic effects can include inhibition of growth, reduced fertility, and decreased survival of young organisms. nih.gov The toxicity of phenol in aquatic environments can be influenced by abiotic factors such as pH, temperature, and dissolved oxygen levels. researchgate.net In the aquatic macrophyte Lemna paucicostata, phenol has been shown to inhibit the activity of photosystems in chloroplasts, leading to reduced growth. researchgate.net For freshwater aquatic life, water quality guidelines for phenol have been established to protect against its toxic effects. waterquality.gov.augov.bc.ca

Another potential transformation product of DPhP is monophenyl phosphate (MPP) , formed through the further hydrolysis of DPhP. While specific ecotoxicity data for MPP is limited, studies on related organophosphate diesters are informative.

The ecotoxicological impact of DPhP is therefore not limited to the parent compound but extends to its various transformation products, which may exhibit different levels of toxicity and persistence in the environment.

Advanced Analytical Methodologies for Environmental Analysis

Chromatographic Techniques for Environmental Trace Detection

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical approaches for identifying and quantifying diphenyl phosphate (B84403) in environmental samples. These methods offer the high selectivity and sensitivity needed for trace analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For organophosphates, including compounds structurally related to diphenyl phosphate, GC-MS provides high reproducibility due to the nature of electron impact ionization. rsc.org It is a widely applicable technique for identifying broad classes of hazardous chemicals in environmental samples. silcotek.com

Research has demonstrated the utility of GC-MS for determining various phosphate-based flame retardants. In one study, a GC system equipped with a quadrupole mass spectrometer was used to identify organophosphates in polymer extracts. nih.gov While this study focused on related compounds, the methodology is indicative of the potential for diphenyl phosphate analysis. Another method developed for isopropylated phenyl phosphates in workplace air utilized GC-MS after sample extraction, demonstrating its applicability to environmental air monitoring. publisso.de A dual-wavelength flame photometric detector (DFPD) can be used alongside MS to provide excellent selectivity and sensitivity for phosphorus-containing compounds in complex matrices. silcotek.com

Table 1: GC-MS Detection Limits for Related Organophosphate Compounds

| Compound | Detector | Limit of Detection (LOD) in Solution | Limit of Detection (LOD) in Polymer Extract |

|---|---|---|---|

| Cresyl diphenyl phosphate (CDP) | PND | 12 µg L⁻¹ | - |

| Triphenyl phosphate (TPP) | PND | - | 180 µg g⁻¹ |

| Bisphenol-A-bis(diphenyl phosphate) (BDP) | MS | - | 780 µg g⁻¹ |

Data sourced from a study on phosphate-based flame retardants. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing non-volatile and thermally labile compounds like diphenyl phosphate. It is frequently employed for the analysis of organophosphate ester metabolites in various biological and environmental matrices.

A key application is the quantification of diphenyl phosphate in human urine, where it serves as a biomarker for exposure to parent compounds like triphenyl phosphate. nih.gov One validated method uses high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry to concurrently quantify diphenyl phosphate and other organophosphate metabolites. nih.gov This method involves enzymatic hydrolysis, solid-phase extraction, and reversed-phase HPLC separation before detection by isotope dilution-electrospray ionization tandem mass spectrometry. nih.gov Similarly, LC-MS/MS is the detection method of choice following novel microextraction techniques for trace determination of diphenyl phosphate. nih.govresearchgate.net In broader environmental contexts, such as the analysis of mangrove wetland sediments, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been used to investigate the presence of organophosphate triesters and their transformation products, including diphenyl phosphate. researchgate.net

Table 2: Performance of an HPLC-MS/MS Method for Diphenyl Phosphate in Urine

| Parameter | Value |

|---|---|

| Sample Volume | 0.4 mL |

| Detection Limit | 0.05 to 0.16 ng mL⁻¹ |

| Spiked Recoveries | 90–113 % |

| Interday Imprecision | 2–8 % |

Data from a high-throughput method for quantifying urinary biomarkers. nih.gov

Ultra-high performance liquid chromatography (U-HPLC) enhances the speed, resolution, and sensitivity of liquid chromatography separations by using columns with smaller particle sizes. When coupled with high-resolution mass spectrometry (HRMS), U-HPLC is a formidable technique for environmental analysis.

The use of U-HPLC has been noted in the investigation of organophosphate esters and their transformation products in sediment samples from mangrove wetlands, where it was followed by MS/MS detection. researchgate.net The improved chromatographic separation provided by U-HPLC is crucial for resolving complex mixtures often found in environmental samples, reducing matrix effects and improving quantification accuracy. Specific U-HPLC methods, such as one using a Waters Acquity UPLC BEH C18 column, have been documented for the analysis of diphenyl phosphate, providing detailed mass spectral data for identification.

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate and concentrate the target analyte, diphenyl phosphate, from the sample matrix (e.g., water, soil, sediment) while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for sample preparation in environmental analysis due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation. epa.govnih.govselectscience.net The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target analytes are retained on the sorbent, while matrix components pass through. The analytes are then eluted with a small volume of an appropriate solvent. nih.gov

SPE has been successfully applied in methods for the analysis of diphenyl phosphate and related compounds. An automated off-line SPE procedure is a key step in a high-throughput method for quantifying diphenyl phosphate in urine prior to LC-MS/MS analysis. nih.gov For air analysis, SPE has been used as an optional purification step for sample extracts containing isopropylated phenyl phosphates, demonstrating its utility in cleaning up complex samples. publisso.de The choice of sorbent is critical; for instance, silica-based strong anion-exchange SPE has been used for the selective extraction of organic acidic contaminants. researchgate.net

Microextraction techniques are miniaturized sample preparation methods that offer advantages such as minimal solvent use, high enrichment factors, and integration of extraction and pre-concentration. researchgate.netmdpi.com One innovative approach is stir bar sorptive-dispersive microextraction (SBSDME). nih.govresearchgate.netnih.gov

A novel SBSDME method has been specifically developed for the trace determination of triphenyl phosphate and its metabolite, diphenyl phosphate, in urine samples. nih.govresearchgate.net This technique utilizes a magnetic composite material as a sorbent. The sorbent is dispersed into the sample solution via a magnetic stir bar, maximizing the interaction surface area. d-nb.info After extraction, the magnetic sorbent, coated with the analytes, is retrieved by the stir bar and the analytes are desorbed for LC-MS/MS analysis. nih.govresearchgate.netd-nb.info This method proved to be highly sensitive, with limits of detection in the low ng L⁻¹ range. researchgate.net

Table 3: Performance of Stir Bar Sorptive-Dispersive Microextraction (SBSDME) for Diphenyl Phosphate

| Parameter | Value |

|---|---|

| Enrichment Factor | 30 |

| Limit of Detection (LOD) | 1.9 ng L⁻¹ |

| Limit of Quantification (LOQ) | 6.3 ng L⁻¹ |

| Intra-day Precision (RSD) | < 8% |

| Inter-day Precision (RSD) | < 8% |

| Recovery (matrix-matched) | 81–112 % |

Data from a study on the trace determination of TPP and DPP in human urine. researchgate.net

Microwave Assisted Extraction (MAE)

Microwave Assisted Extraction (MAE) is a modern and efficient technique for the extraction of organic compounds from solid environmental matrices. This method utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. For the analysis of organophosphate flame retardants (OPFRs), including diphenyl phosphate, MAE has been shown to be a faster alternative to traditional methods like Soxhlet extraction, while requiring smaller volumes of organic solvents.

The effectiveness of MAE is dependent on several factors, including the choice of solvent, extraction temperature, and time. Research has shown that acetone (B3395972) is a highly effective solvent for the extraction of OPFRs from various sample types. acs.org Optimized conditions often involve heating the solvent-sample mixture to temperatures around 110-130°C for a duration of 10 to 20 minutes. acs.orgnih.govmdpi.com

Studies on the extraction of a range of OPFRs from marine and river sediments have demonstrated good performance of the MAE technique. The recoveries for selected OPFRs in spiked sediment samples were reported to be in the range of 62% to 106%. nih.gov Another review on the analysis of OPFRs in sediment and soil highlighted that MAE can achieve recoveries between 78% and 105%, with relative standard deviations (RSDs) ranging from 3% to 8%. nih.gov

Following extraction, a clean-up step is typically necessary, especially for samples with a high organic content like dust, to remove co-extracted interferences before analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). acs.org

Environmental Monitoring Strategies and Case Studies

Environmental monitoring of diphenyl phosphate is crucial for understanding its prevalence, transport, and potential risks. As a primary metabolite of several widely used organophosphate flame retardants, such as triphenyl phosphate (TPHP), and also used as an industrial chemical itself, diphenyl phosphate is frequently detected in various environmental compartments. researchgate.netnih.gov Monitoring strategies often involve the collection of samples from indoor environments, wastewater treatment plants, and natural water systems, followed by analysis using advanced analytical techniques.

Indoor Environments:

Indoor dust is a significant reservoir for many semi-volatile organic compounds, including diphenyl phosphate. Human exposure in indoor settings is a key area of study.

Case Study: Indoor Dust in U.S. Homes A study investigating organophosphate flame retardants in U.S. homes found that diphenyl phosphate's parent compound, triphenyl phosphate (TPHP), was detected in all collected household dust samples. nih.gov The concentrations of TPHP were highly variable, indicating diverse sources and usage patterns of products containing these flame retardants. nih.gov While this study focused on the parent compound, the presence of TPHP strongly implies the co-occurrence of its metabolite, diphenyl phosphate. Another study on house dust from U.S. homes reported a weak but significant correlation between tris(1,3-dichloro-2-propyl) phosphate (TDCPP) in dust and its metabolite in urine, suggesting dust can be a source of exposure. nih.gov

Wastewater and Water Systems:

Wastewater treatment plants (WWTPs) are critical points for the entry of contaminants like diphenyl phosphate into the aquatic environment. Monitoring influent, effluent, and receiving waters provides insight into the fate and transport of this compound.

Case Study: Diphenyl Phosphate in Water Samples A study analyzing various water samples found that diphenyl phosphate was the predominant di-ester organophosphate in tap water and surface water. researchgate.net This suggests that it is a significant transformation product of parent OPFRs and is persistent enough to be transported through water systems. The concentrations of seven di-ester OPEs, including diphenyl phosphate, were found to range from 13 to 410 ng/L in lake water and 92 to 930 ng/L in river water. researchgate.net

Case Study: Groundwater Contamination Potential Research on the environmental fate of diphenyl phosphate has shown that its sorption to clay-rich soils and sandy sediments is low. researchgate.netnih.gov This low sorption potential indicates that diphenyl phosphate can be readily transported in groundwater systems, posing a potential risk to groundwater resources. researchgate.netnih.gov

Below is a table summarizing the concentrations of diphenyl phosphate and related compounds found in various environmental monitoring studies.

| Sample Type | Compound | Concentration Range | Location |

| Household Dust | Triphenyl phosphate (TPHP) | 0.08 - 33.5 µg/g | North Carolina, USA |

| Household Dust | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 0.05 - 10.9 µg/g | North Carolina, USA |

| Lake Water | Sum of 7 di-OPEs | 13 - 410 ng/L | Not Specified |

| River Water | Sum of 7 di-OPEs | 92 - 930 ng/L | Not Specified |

| Tap Water | Diphenyl phosphate (DPHP) | Predominant di-OPE | Not Specified |

| Surface Water | Diphenyl phosphate (DPHP) | Predominant di-OPE | Not Specified |

Table 1. Concentrations of Diphenyl Phosphate and Related Compounds in Environmental Samples. Data from nih.govresearchgate.net.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate the pathways and energetics of chemical reactions. These calculations can predict reaction rates, transition states, and the stability of intermediates, offering a detailed understanding of reaction mechanisms.

The atmospheric fate of DPHP is significantly influenced by oxidation reactions with various atmospheric oxidants. Quantum chemical calculations have been utilized to study these processes in both the gas phase (homogeneous) and on the surface of atmospheric particles (heterogeneous).

One study investigated the homogeneous and heterogeneous oxidation of DPHP initiated by ozone (O₃) and hydroxyl radicals (·OH). researchgate.net The calculations revealed that the reaction with ·OH is a more significant degradation pathway than ozonolysis in the near-surface troposphere. The atmospheric lifetime of DPHP with respect to ozonolysis was calculated to be very short, on the order of minutes, indicating rapid degradation through this pathway. researchgate.net The presence of titanium dioxide (TiO₂) clusters, a common component of atmospheric aerosols, was found to promote the ·OH-initiated oxidation of DPHP while inhibiting its ozonolysis. researchgate.net The primary transformation products identified from these oxidation pathways include glyoxal, malealdehyde, and aromatic aldehydes. researchgate.net

Another study focusing on the heterogeneous oxidation of particle-bound organophosphate esters (OPEs) by ·OH radicals determined atmospheric half-lives for compounds structurally related to DPHP. nih.gov While this study did not directly examine DPHP, it provides context for the persistence of OPEs in the atmosphere. For triphenyl phosphate (B84403) (TPHP), a precursor to DPHP, the experimental half-life on ammonium (B1175870) sulfate (B86663) particles was found to be between 2.4 and 5.9 days. nih.gov This persistence is attributed to the fact that OPEs are often adsorbed to airborne particles, which can shield them from degradation and facilitate long-range atmospheric transport. nih.gov

Table 1: Calculated Reaction Rate Constants and Atmospheric Lifetimes for Diphenyl Phosphate (DPHP) Oxidation at 298 K

| Oxidant | Reaction Type | Rate Constant (k) | Atmospheric Lifetime |

|---|---|---|---|

| O₃ | Homogeneous | 5.72 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 4 min |

| ·OH | Homogeneous | 1.68 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Longer than O₃ |

| TiO₂-O₃ | Heterogeneous | 1.91 × 10⁻²³ cm³ molecule⁻¹ s⁻¹ | - |

| TiO₂-·OH | Heterogeneous | 2.30 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | - |

Data sourced from a study on the homogeneous and heterogeneous oxidation of DPHP. researchgate.net

DPHP is a major metabolite of several widely used organophosphate flame retardants, including triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPHP). medchemexpress.comnih.gov Theoretical modeling, particularly using DFT, has been instrumental in understanding the metabolic pathways mediated by cytochrome P450 (CYP) enzymes.